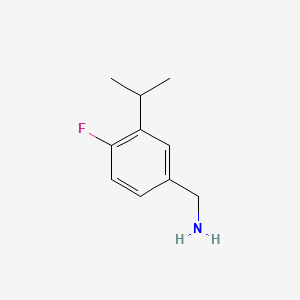

(4-Fluoro-3-isopropylphenyl)methanamine

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1245808-00-7 |

|---|---|

Molekularformel |

C10H15ClFN |

Molekulargewicht |

203.68 g/mol |

IUPAC-Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)9-5-8(6-12)3-4-10(9)11;/h3-5,7H,6,12H2,1-2H3;1H |

InChI-Schlüssel |

ZAKQIRKZERRQFC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)CN)F |

Kanonische SMILES |

CC(C)C1=C(C=CC(=C1)CN)F.Cl |

Synonyme |

4-FLUORO-3-ISOPROPYL-BENZYLAMINE |

Herkunft des Produkts |

United States |

Contextualization Within Substituted Phenylmethanamine Chemistry

Substituted phenylmethanamines, also known as benzylamines, are a class of organic compounds characterized by a phenyl ring attached to an aminomethyl group (-CH2NH2) wikipedia.org. The parent compound, benzylamine (B48309), consists of a benzyl (B1604629) group attached to an amine functional group wikipedia.org. The versatility of this scaffold allows for a wide array of derivatives through substitution on the phenyl ring, the methylene bridge, or the amino group. These substitutions significantly influence the compound's physical, chemical, and biological properties.

Significance As a Building Block in Advanced Organic Synthesis

Phenylmethanamines are widely recognized as important intermediates in organic synthesis google.com. They can undergo a variety of chemical transformations, including reactions with acyl chlorides, acid anhydrides, esters, aldehydes, and ketones to form N-benzyl amides, N-substituted benzylamines, and N-benzyl imines, respectively google.com. The primary amine functionality of (4-Fluoro-3-isopropylphenyl)methanamine makes it a versatile nucleophile.

The strategic placement of the fluoro and isopropyl groups on the phenyl ring makes (4-Fluoro-3-isopropylphenyl)methanamine a particularly useful building block for creating complex molecules with specific, predefined properties. For instance, in the synthesis of pharmaceutical agents, the fluorinated phenyl moiety can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The synthesis of benzylic amines themselves can be achieved through various methods, including the palladium-catalyzed carbonylative aminohologation of aryl halides researchgate.net.

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Isopropylphenyl Methanamine Analogues in Research

Systematic Structural Modifications of the (4-Fluoro-3-isopropylphenyl)methanamine Scaffold

The systematic modification of the (4-fluoro-3-isopropylphenyl)methanamine core structure is fundamental to understanding its SAR. This involves a methodical approach to altering different parts of the molecule to observe the resulting changes in biological activity.

The substitution pattern on the phenyl ring of (4-fluoro-3-isopropylphenyl)methanamine is a critical determinant of its interaction with biological targets. The electronic and steric properties of the substituents can significantly influence binding affinity and efficacy. The influence of a substituent on the reactivity of the benzene (B151609) ring can be explained by the interplay of two primary effects: the inductive effect and the resonance effect. nih.govnih.gov The inductive effect arises from the difference in electronegativity between the substituent and the aromatic ring, causing electron withdrawal or donation through the sigma bonds. nih.govnih.gov The resonance effect involves the delocalization of electrons between the substituent and the pi system of the aromatic ring. nih.govnih.gov

In the context of the (4-fluoro-3-isopropylphenyl)methanamine scaffold, the 4-fluoro and 3-isopropyl groups confer specific properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which generally deactivates the ring. nih.govnih.gov However, it can also participate in p-π conjugation, donating electron density to the ring, although its inductive effect typically predominates. nih.gov The isopropyl group at the 3-position is an alkyl group, which is generally considered to be an activating group due to its electron-donating inductive effect. nih.gov

Research on related structures has provided insights into the importance of such substitutions. For instance, in a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as deubiquitinase (USP1/UAF1) inhibitors, a significant enhancement in potency was observed when a 2-trifluoromethyl (-CF3) group on a phenyl ring was replaced by an isopropyl group. acs.org This substitution resulted in a 6-fold improvement in the half-maximal inhibitory concentration (IC50), highlighting the favorable contribution of the isopropyl moiety. acs.org Conversely, replacing the methyl groups of the isopropyl moiety with fluorine atoms led to a notable decrease in potency, underscoring the sensitive nature of these substituent effects. acs.org

The following table illustrates the impact of substituting the R group on the phenyl ring of a scaffold on its inhibitory activity against USP1/UAF1.

| Compound | R Group | IC50 (nM) |

| 25 | 2-CF3 | 1100 |

| 26 | 2-Me | 1200 |

| 27 | 2-Et | 1100 |

| 28 | 2-iPr | 180 |

| 29 | 2-CH(CF3)2 | 2000 |

Data sourced from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org

The aminomethyl group (-CH2NH2) is a key functional group in (4-fluoro-3-isopropylphenyl)methanamine, often involved in crucial hydrogen bonding or ionic interactions with biological targets. Modifications to this group, such as N-alkylation or N-acylation, can have profound effects on a compound's biological profile.

For example, in studies of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound structurally related to the scaffold of interest, N-substitution was shown to significantly influence dopamine (B1211576) receptor affinity. nih.gov The primary amine had a certain affinity for both D-1 and D-2 dopamine receptors. nih.gov However, the introduction of N-ethyl or N-n-propyl-N-(2-phenylethyl) groups resulted in the most potent compounds in the series, with high selectivity for D-2 binding sites. nih.gov This suggests that the introduction of specific alkyl or arylalkyl groups on the nitrogen atom can enhance binding to complementary lipophilic pockets within the receptor. nih.gov

Expanding the chemical space of (4-fluoro-3-isopropylphenyl)methanamine analogues through the introduction of heterocyclic and aliphatic moieties is a common strategy to explore new interactions with biological targets and improve properties. Replacing the phenyl ring with a heterocycle or attaching such groups to the aminomethyl function can lead to novel compounds with altered activity profiles.

In research focused on developing inhibitors for the polo-box domain of polo-like kinase 1 (Plk1), a 1-thioxo-2,4-dihydro- nih.govacs.orgnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold was identified. acs.org Structure-activity relationship studies on this scaffold involved the introduction of various substituents, including aza analogues of the phenyl ring and numerous alkyl, heteroalkyl, and arylalkyl modifications of a phenylethyl group. acs.org The incorporation of these heterocyclic and aliphatic moieties was instrumental in developing inhibitors with significantly higher activity than the initial lead compounds. acs.org The two heterocyclic components, quinazoline (B50416) and triazole, are frequently found in approved drugs, suggesting the potential for good pharmacological properties. acs.org

Methodologies for SAR Elucidation in Academic Investigations

The elucidation of SAR is heavily reliant on robust and relevant biological assays. These methodologies allow researchers to quantify the effects of structural modifications on the biological activity of the compounds.

In vitro enzymatic assays are a cornerstone of SAR studies, providing a direct measure of a compound's ability to inhibit or modulate the activity of a specific enzyme target. These assays are often high-throughput, allowing for the rapid screening of a library of analogues.

For instance, in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a secreted enzyme implicated in fibrotic diseases, a medicinal chemistry campaign utilized a compound oxidation assay to guide the optimization of a series of indole-based fluoroallylamine inhibitors. nih.gov This assay was key to identifying potent and irreversible inhibitors with high selectivity for LOXL2 over the related enzyme LOX. nih.gov The optimization process also focused on minimizing substrate activity for other amine oxidases to improve metabolic stability. nih.gov

Similarly, the investigation of deubiquitinase (DUB) inhibitors, such as those targeting USP1/UAF1 for cancer therapy, relies heavily on in vitro enzymatic assays. nih.govacs.org A quantitative high-throughput screen of a large compound library followed by medicinal chemistry optimization led to the discovery of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov A strong correlation was demonstrated between the IC50 values from the enzymatic assay and the compounds' effects in cancer cell lines, validating the druggability of the USP1/UAF1 complex. nih.gov

Receptor binding assays are essential for determining the affinity and selectivity of compounds for their target receptors. These can be performed in both cell-free systems, using isolated receptor proteins, or in cellular systems, which provide a more physiologically relevant environment.

The binding affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine analogues for dopamine D-1 and D-2 receptor subtypes were evaluated using radioligand displacement assays. nih.gov In these cell-free assays, the ability of the test compounds to displace a selective radiolabeled ligand ([3H]SCH 23390 for D-1 and [3H]spiperone for D-2) from the receptors is measured, providing a quantitative measure of their binding affinity (Ki). nih.gov

More advanced techniques are also being developed to study ligand-receptor interactions in real-time. For example, fluorescently labeled analogues of a ligand for the orphan G protein-coupled receptor (GPR3) were designed to enable Bioluminescence Resonance Energy Transfer (BRET)-based binding studies. nih.gov This methodology allows for a signaling pathway-independent readout of the compound-receptor interaction and can reveal details about the binding mode and potential allosteric modulation. nih.gov

Functional Assays for Biological Mechanism Probing (e.g., Apoptosis Induction in Cancer Cell Lines)

To understand the potential therapeutic applications of (4-Fluoro-3-isopropylphenyl)methanamine analogues, researchers employ a variety of functional assays to elucidate their biological mechanisms. A significant area of investigation for many novel compounds is their ability to induce apoptosis, or programmed cell death, in cancer cell lines. This is a desirable characteristic for potential anti-cancer agents.

Functional assays to probe for apoptosis induction are multifaceted and can include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone of apoptosis detection. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between early and late stages of cell death. Studies on various compounds demonstrate the utility of this method in quantifying apoptotic cells. mdpi.com

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the apoptotic pathway is engaged. nagoya-u.ac.jp These assays often use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.

PARP Cleavage Analysis: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. During apoptosis, it is cleaved by caspases, rendering it inactive. Western blotting can be used to detect the cleaved fragments of PARP, providing further evidence of apoptosis. nih.gov

Mitochondrial Membrane Potential (ΔΨm) Assays: The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Dyes such as JC-1 can be used to measure changes in ΔΨm, indicating mitochondrial dysfunction and commitment to apoptosis.

Bcl-2 Family Protein Expression Analysis: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine a cell's susceptibility to apoptotic stimuli. Investigating changes in the expression levels of these proteins in response to treatment with a (4-Fluoro-3-isopropylphenyl)methanamine analogue can provide insight into its mechanism of action. mdpi.comnih.gov

Illustrative Data from a Hypothetical Apoptosis Assay:

The following interactive table illustrates the type of data that could be generated from an Annexin V/PI assay on a cancer cell line treated with a hypothetical analogue of (4-Fluoro-3-isopropylphenyl)methanamine.

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 2.1 | 1.5 |

| Analogue X | 1 | 15.3 | 5.2 |

| Analogue X | 5 | 35.8 | 12.7 |

| Analogue X | 10 | 55.2 | 25.4 |

This table is for illustrative purposes only and does not represent actual experimental data for (4-Fluoro-3-isopropylphenyl)methanamine or its analogues.

Impact of Fluorination and Isopropyl Substitution on Molecular Recognition in Research Design

The specific chemical features of (4-Fluoro-3-isopropylphenyl)methanamine, namely the fluorine atom at the 4-position and the isopropyl group at the 3-position of the phenyl ring, are critical determinants of its potential biological activity and molecular interactions. The strategic placement of these groups is a key consideration in the research and design of analogues.

Impact of Fluorination:

The introduction of a fluorine atom into a phenyl ring can have profound effects on a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a compound.

Lipophilicity and Bioavailability: Fluorine is highly electronegative but has a relatively small van der Waals radius. Its effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and bioavailability.

Target Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with aromatic rings. These interactions can significantly influence the binding affinity and selectivity of a compound for its biological target. For instance, studies on other fluorinated compounds have shown that fluorine substitution can alter binding affinity for transporters and receptors. nih.gov

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can in turn affect its ability to fit into a binding pocket.

Impact of Isopropyl Substitution:

The isopropyl group is a bulky, lipophilic substituent that can also significantly impact molecular recognition:

Steric Influence: The size and shape of the isopropyl group can play a crucial role in determining how a molecule fits into a binding site. It can either provide favorable van der Waals contacts, enhancing binding affinity, or create steric hindrance, preventing effective binding.

Hydrophobic Interactions: The lipophilic nature of the isopropyl group allows it to participate in hydrophobic interactions within a binding pocket, which are often a major driving force for ligand-protein binding.

Selectivity: The steric bulk of the isopropyl group can be exploited to achieve selectivity for a particular biological target. By designing a molecule that fits snugly into the binding site of the desired target, while being too large to fit into the binding sites of off-targets, selectivity can be enhanced.

Positional Isomerism: The relative positions of the substituents on the phenyl ring are critical. Structure-activity relationship studies on other classes of compounds have shown that moving a substituent from one position to another can dramatically alter biological activity. nih.gov For example, a substituent at the 3-position may interact with a different region of the binding pocket than a substituent at the 4-position.

Illustrative SAR Data for Hypothetical Analogues:

The following interactive table illustrates the type of data that might be generated in a structure-activity relationship study of hypothetical analogues of (4-Fluoro-3-isopropylphenyl)methanamine, highlighting the impact of substitutions on binding affinity for a hypothetical target.

| Analogue | R1 (Position 4) | R2 (Position 3) | Binding Affinity (Ki, nM) |

| 1 | -F | -CH(CH3)2 | 50 |

| 2 | -H | -CH(CH3)2 | 250 |

| 3 | -Cl | -CH(CH3)2 | 75 |

| 4 | -F | -H | 500 |

| 5 | -F | -CH3 | 150 |

| 6 | -F | -C(CH3)3 | 800 (Steric Hindrance) |

This table is for illustrative purposes only and does not represent actual experimental data for (4-Fluoro-3-isopropylphenyl)methanamine or its analogues.

Computational and Theoretical Chemistry Investigations of 4 Fluoro 3 Isopropylphenyl Methanamine and Its Derivatives

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and energetic landscape of a molecule. For (4-fluoro-3-isopropylphenyl)methanamine, these analyses provide insights into its stability, reactivity, and the influence of its substituent groups—the fluorine atom and the isopropyl group—on the phenyl ring and the methanamine side chain.

Conformational Analysis and Stereochemical Descriptors

The three-dimensional arrangement of atoms, or conformation, of (4-fluoro-3-isopropylphenyl)methanamine is crucial for its biological activity. The presence of the flexible isopropyl and methanamine groups allows for multiple low-energy conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps to identify the most stable conformers in the gas phase and in solution.

The fluorine atom and the isopropyl group on the benzene (B151609) ring significantly influence the conformational preferences of the molecule. The steric bulk of the isopropyl group can restrict the rotation of the aminomethyl side chain, while the electronegative fluorine atom can engage in non-covalent interactions, such as intramolecular hydrogen bonds with the amine protons, which can stabilize certain conformations. nih.govresearchgate.net Studies on similar fluorinated organic molecules have shown that fluorine substitution can have a profound impact on molecular conformation. semanticscholar.org For instance, in fluorinated alkanes, the gauche effect of fluorine can lead to a preference for specific dihedral angles. semanticscholar.org

Table 1: Key Stereochemical and Structural Features of (4-Fluoro-3-isopropylphenyl)methanamine

| Feature | Description |

| Chirality | The molecule is achiral as it does not possess a stereocenter. |

| Rotatable Bonds | The molecule has several rotatable bonds, primarily the C-C bond connecting the isopropyl group to the ring, the C-C bond of the benzyl (B1604629) group, and the C-N bond of the amine. |

| Key Dihedral Angles | Important dihedral angles to consider include those defining the orientation of the isopropyl group relative to the phenyl ring and the orientation of the aminomethyl group. |

The stereochemical descriptors for (4-fluoro-3-isopropylphenyl)methanamine are relatively straightforward as it is an achiral molecule. However, its conformational isomers can be described by specific dihedral angles.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity. mdpi.comacs.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For (4-fluoro-3-isopropylphenyl)methanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the anti-bonding orbitals of the C-F bond. The fluorine substituent, being highly electronegative, will lower the energy of the molecular orbitals, particularly those with significant contribution from the carbon atom to which it is attached. ukm.my

Computational software packages can be used to calculate and visualize these molecular orbitals. youtube.comyoutube.com Such calculations can predict sites susceptible to electrophilic or nucleophilic attack. For example, the negative regions of the molecular electrostatic potential (MEP) map, often associated with the fluorine and nitrogen atoms, would indicate likely sites for electrophilic attack.

Table 2: Predicted Molecular Orbital Properties

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively high | Presence of the electron-donating isopropyl group and the lone pair on the nitrogen atom. |

| LUMO Energy | Relatively low | Influence of the electronegative fluorine atom and the aromatic system. |

| HOMO-LUMO Gap | Moderate | Indicative of a molecule with reasonable kinetic stability but still capable of reacting. |

| Electron Density | High on the aromatic ring and nitrogen atom. | These are the most electron-rich parts of the molecule. |

Molecular Modeling and Dynamics Simulations for Ligand-Biomolecule Interactions

To explore the potential of (4-fluoro-3-isopropylphenyl)methanamine as a biologically active compound, it is crucial to understand how it might interact with protein targets. Molecular modeling and dynamics simulations are powerful techniques for this purpose.

Protein-Ligand Docking Studies

Protein-ligand docking is a computational method used to predict the preferred binding mode of a ligand to a protein target. mdpi.com Given that structurally similar benzylamines are known to inhibit enzymes like monoamine oxidase (MAO), it is plausible to hypothesize that (4-fluoro-3-isopropylphenyl)methanamine could also act as an inhibitor for such enzymes. nih.govacs.orgtandfonline.com

Docking studies would involve placing the 3D structure of (4-fluoro-3-isopropylphenyl)methanamine into the active site of a target protein, such as MAO-B. The docking algorithm would then explore various orientations and conformations of the ligand to find the one with the most favorable binding energy. The scoring function evaluates the interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The amine group of (4-fluoro-3-isopropylphenyl)methanamine is likely to form a key hydrogen bond with a polar residue in the active site, such as a serine or aspartate. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. nih.gov The isopropyl group would likely occupy a hydrophobic sub-pocket, while the fluorine atom could participate in halogen bonding or other specific interactions. nih.gov

Table 3: Potential Interactions in a Hypothetical Protein-Ligand Complex

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bonding | -NH2 group | Asp, Ser, Thr, Gln, Asn, backbone C=O or N-H |

| Hydrophobic Interactions | Isopropyl group, Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Tyr |

| π-π Stacking | Phenyl ring | Phe, Trp, Tyr |

| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Molecular Dynamics for Conformational Flexibility and Binding Site Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the flexibility of both the ligand and the protein. mdpi.comacs.orgacs.org An MD simulation would start with the best-docked pose of (4-fluoro-3-isopropylphenyl)methanamine in the active site of the target protein.

During the simulation, the movements of all atoms in the system are calculated over a period of nanoseconds or even microseconds. This allows for the observation of how the ligand settles into the binding pocket and how the protein structure adapts to the presence of the ligand. Analysis of the MD trajectory can reveal the stability of key interactions, such as hydrogen bonds, and can identify water molecules that may play a role in mediating the binding. Furthermore, MD simulations can help to refine the binding pose obtained from docking and provide a more accurate estimation of the binding free energy.

In Silico Prediction of Molecular Properties Relevant to Research and Development

In the early stages of drug discovery, it is valuable to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov Various in silico models and software can be used to estimate these properties for (4-fluoro-3-isopropylphenyl)methanamine.

These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). While these are predictions and need experimental validation, they provide a useful guide for prioritizing compounds for further development. nih.gov

Table 4: Predicted Physicochemical and ADME Properties

| Property | Predicted Value/Range | Implication for Drug Development |

| Molecular Weight | ~181.25 g/mol | Compliant with Lipinski's rule of five (<500 g/mol ), favoring good absorption. |

| logP (Lipophilicity) | Moderately lipophilic | A balance is needed for both membrane permeability and aqueous solubility. |

| Polar Surface Area (PSA) | Low to moderate | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | Compliant with Lipinski's rule of five (≤5). |

| Hydrogen Bond Acceptors | 1 (from the N atom) | Compliant with Lipinski's rule of five (≤10). |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Based on its physicochemical properties. |

It is important to note that these are theoretical predictions and would require experimental verification. However, the computational approaches outlined in this article provide a robust framework for the initial assessment and characterization of (4-fluoro-3-isopropylphenyl)methanamine and its derivatives, guiding further experimental investigation in the quest for new therapeutic agents.

Prediction of Binding Affinities and Selectivity

The biological activity of a compound is intrinsically linked to its ability to bind to specific protein targets, such as receptors, enzymes, or transporters. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these binding interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding conformation and the strength of the interaction, often expressed as a binding energy or docking score. For a compound like (4-Fluoro-3-isopropylphenyl)methanamine, which is a substituted phenethylamine, relevant targets would likely include monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).

In a hypothetical docking study of (4-Fluoro-3-isopropylphenyl)methanamine, the molecule would be docked into the binding sites of various transporters. The 4-fluoro and 3-isopropyl substituents would play a crucial role in determining the binding affinity and selectivity. The fluorine atom can form favorable halogen bonds or other non-covalent interactions, while the bulky isopropyl group can influence the compound's fit within the binding pocket.

Molecular dynamics simulations can further refine the predictions from molecular docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the binding process and the stability of the ligand-receptor complex.

The following table illustrates hypothetical binding affinity data that could be generated from such computational studies for (4-Fluoro-3-isopropylphenyl)methanamine and its derivatives at various monoamine transporters.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| (4-Fluoro-3-isopropylphenyl)methanamine | SERT | -8.5 | Asp98, Tyr176, Phe335 |

| (4-Fluoro-3-isopropylphenyl)methanamine | DAT | -7.2 | Asp79, Ser149, Phe320 |

| (4-Fluoro-3-isopropylphenyl)methanamine | NET | -7.9 | Asp75, Phe317, Val148 |

| Analogue 1 (e.g., N-methyl derivative) | SERT | -8.8 | Asp98, Tyr176, Phe335, Gly442 |

| Analogue 2 (e.g., different halogen) | SERT | -8.2 | Asp98, Tyr176, Phe335 |

This table is for illustrative purposes and contains hypothetical data.

Computational Assessment of Metabolic Fate in Experimental Models

Understanding the metabolic fate of a drug candidate is critical, as metabolism can significantly impact its efficacy, duration of action, and potential for toxicity. In silico tools can predict the likely sites of metabolism (SOMs) on a molecule and the resulting metabolites.

For (4-Fluoro-3-isopropylphenyl)methanamine, the primary enzymes responsible for metabolism would be the cytochrome P450 (CYP) family. Computational models can predict which CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9) are most likely to metabolize the compound. These predictions are often based on docking the compound into the active sites of various CYP enzymes and evaluating the proximity of different parts of the molecule to the catalytic iron-oxo species.

The presence of the fluorine atom in (4-Fluoro-3-isopropylphenyl)methanamine is a key feature influencing its metabolism. Strategic fluorination of drug candidates is a common strategy to block metabolically labile sites, thereby increasing metabolic stability and oral bioavailability. rjptonline.org However, metabolism can still occur at other positions.

Potential metabolic pathways for (4-Fluoro-3-isopropylphenyl)methanamine that could be predicted computationally include:

N-dealkylation: If the amine is substituted, this would be a likely pathway.

Oxidative deamination: The primary amine could be oxidized to an aldehyde.

Aromatic hydroxylation: Hydroxylation of the phenyl ring, although the fluorine atom may influence the position of this modification.

Aliphatic hydroxylation: Oxidation of the isopropyl group.

A study on the metabolism of chloro-alpha-pyrrolidinovalerophenone (4-Cl-PVP) demonstrated the power of combining in silico predictions with in vitro and in vivo experiments. nih.gov The in silico software predicted 17 potential metabolites, which guided the search for and identification of actual metabolites in cell cultures and patient samples. nih.gov A similar approach could be applied to (4-Fluoro-3-isopropylphenyl)methanamine.

The following table provides a hypothetical summary of predicted metabolic pathways for (4-Fluoro-3-isopropylphenyl)methanamine.

| Metabolic Pathway | Predicted Metabolite | Key CYP Isoforms (Hypothetical) |

| Oxidative Deamination | (4-Fluoro-3-isopropylphenyl)acetaldehyde | CYP2D6, MAO |

| Aromatic Hydroxylation | 5-Hydroxy-(4-fluoro-3-isopropylphenyl)methanamine | CYP2D6 |

| Aliphatic Hydroxylation | (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)methanamine | CYP3A4 |

| N-Glucuronidation | (4-Fluoro-3-isopropylphenyl)methanamine-N-glucuronide | UGTs |

This table is for illustrative purposes and contains hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates.

To develop a QSAR model for analogues of (4-Fluoro-3-isopropylphenyl)methanamine, a dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities for a specific transporter) would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. A good QSAR model should not only have high statistical significance but also be predictive for new compounds.

For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully developed models that were used to design more potent therapeutic agents. sciety.org The models were validated internally and externally to ensure their predictive power. sciety.org

In the context of (4-Fluoro-3-isopropylphenyl)methanamine analogues, a QSAR model could reveal the importance of specific structural features for activity. For instance, it might show that a certain size and electronegativity at the 4-position of the phenyl ring are crucial for high affinity to a particular target. This information would be invaluable for the rational design of new analogues with improved potency and selectivity.

The following table illustrates a hypothetical QSAR data set for a series of analogues.

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |

| (4-Fluoro-3-isopropylphenyl)methanamine | 2.8 | 1.5 | 50 | 55 |

| Analogue 3 | 3.1 | 1.7 | 42 | 45 |

| Analogue 4 | 2.5 | 1.3 | 65 | 62 |

| Analogue 5 | 3.5 | 1.9 | 30 | 33 |

This table is for illustrative purposes and contains hypothetical data.

Advanced Applications of 4 Fluoro 3 Isopropylphenyl Methanamine As a Chemical Probe and Research Tool

As an Intermediate in the Synthesis of Complex Heterocyclic Systems

The structural features of (4-Fluoro-3-isopropylphenyl)methanamine make it an attractive starting material for the construction of various heterocyclic scaffolds. These scaffolds are often privileged structures in drug discovery, known to interact with a wide range of biological targets.

Pyrazolo[3,4-d]pyrimidine Scaffolds for Kinase Studies

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, acting as a bioisostere of adenine (B156593) and mimicking the hinge-binding interactions of ATP in the kinase domain. nih.gov Numerous derivatives of this scaffold have been synthesized and evaluated for their potential as anticancer agents by targeting various protein kinases. nih.govnih.gov

While direct synthesis of pyrazolo[3,4-d]pyrimidines from (4-Fluoro-3-isopropylphenyl)methanamine is not explicitly detailed in the reviewed literature, the general synthetic strategies for this heterocyclic system often involve the condensation of a substituted hydrazine (B178648) with a pyrimidine (B1678525) precursor or the reaction of an aminopyrazole with a carbonyl compound. Given the reactivity of the primary amine in (4-Fluoro-3-isopropylphenyl)methanamine, it could potentially be converted into a corresponding hydrazine derivative or incorporated into a pyrimidine ring system that is subsequently cyclized to form the desired pyrazolo[3,4-d]pyrimidine scaffold. The resulting compounds, bearing the 4-fluoro-3-isopropylphenyl moiety, would be of significant interest for screening against various kinase targets, given the prevalence of substituted phenyl groups in known kinase inhibitors.

Quinoxaline (B1680401) Derivatives for Biological Research

Quinoxaline derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. nih.gov The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

Although a direct synthetic route utilizing (4-Fluoro-3-isopropylphenyl)methanamine to form a quinoxaline ring was not found in the surveyed literature, its structural motifs are relevant. For instance, substituted benzylamines have been used in the synthesis of quinoxaline derivatives. One patented method describes the reaction of benzylamine (B48309) with 2,2'-biphenyldicarboxaldehyde to produce a dibenz[f,h]quinoxaline derivative. google.com This suggests that (4-Fluoro-3-isopropylphenyl)methanamine could potentially be employed in similar condensation reactions with appropriate dicarbonyl compounds to generate novel quinoxaline structures. The resulting molecules would be valuable additions to compound libraries for biological screening, particularly in the search for new therapeutic agents.

Pyrimidinone and Pyridinone Frameworks

Pyrimidinone and pyridinone scaffolds are present in a wide array of biologically active molecules. The synthesis of these heterocycles can be achieved through various routes, often involving the condensation of a β-ketoester with an amidine or urea (B33335) for pyrimidinones (B12756618), or the cyclization of enamines with 1,3-dielectrophiles for pyridones.

The primary amine of (4-Fluoro-3-isopropylphenyl)methanamine can be a key functional group for incorporation into these frameworks. For instance, benzylamines can be used in the synthesis of pyrimidinones through multi-component reactions like the Biginelli reaction. nih.gov Similarly, the synthesis of pyridones can involve the reaction of enamines, which can be formed from primary amines, with various electrophiles. nih.gov While no specific examples utilizing (4-Fluoro-3-isopropylphenyl)methanamine were identified, its application in established synthetic methodologies for these frameworks presents a promising avenue for the creation of novel and potentially bioactive compounds.

Development of Novel Reagents and Catalytic Ligands

The unique electronic and steric properties of (4-Fluoro-3-isopropylphenyl)methanamine make it and its derivatives potential candidates for the development of novel reagents and catalytic ligands. The presence of a fluorine atom can influence the electronic nature of the aromatic ring, while the bulky isopropyl group can provide steric hindrance, which is often a desirable feature in asymmetric catalysis.

Substituted benzylamines have been explored as ligands in various catalytic systems. For example, fluorinated benzylamines have been used in direct cyclopalladation reactions, highlighting their ability to coordinate with transition metals. sigmaaldrich.com Furthermore, benzylamine itself has been shown to act as a nucleophilic catalyst in the synthesis of quinolines. nih.gov These examples suggest that (4-Fluoro-3-isopropylphenyl)methanamine and its derivatives could be developed into effective ligands for a range of catalytic transformations, potentially offering unique reactivity and selectivity profiles. The development of such ligands from this readily available starting material could have significant implications for synthetic chemistry.

Probes for Investigating Biological Pathways in Cellular and Biochemical Assays

One of the most significant applications of (4-Fluoro-3-isopropylphenyl)methanamine is its use as a key intermediate in the synthesis of chemical probes for studying complex biological processes. These probes are essential tools for elucidating the function of proteins and understanding the mechanisms of disease.

Mechanistic Studies of Enzyme Modulation (e.g., USP1/UAF1 deubiquitinase)

A prime example of the utility of (4-Fluoro-3-isopropylphenyl)methanamine is in the development of inhibitors for the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. This complex plays a crucial role in DNA damage response pathways, and its inhibition is a promising strategy for cancer therapy.

The potent and selective USP1/UAF1 inhibitor, ML323 , was synthesized using (4-Fluoro-3-isopropylphenyl)methanamine as a key building block. The synthesis involves the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with (4-Fluoro-3-isopropylphenyl)methanamine, followed by further modifications to yield the final inhibitor.

Table 1: Key Intermediates in the Synthesis of ML323

| Intermediate Name | Role in Synthesis |

|---|---|

| (4-Fluoro-3-isopropylphenyl)methanamine | Provides the substituted benzylamine moiety of ML323 |

| 2,4-dichloro-5-methylpyrimidine | Serves as the pyrimidine core of the inhibitor |

The resulting probe, ML323, has been instrumental in studying the function of the USP1/UAF1 complex. Research using ML323 has provided valuable insights into the role of this deubiquitinase in cellular processes and has demonstrated its potential as a therapeutic target. The development of ML323 showcases the power of (4-Fluoro-3-isopropylphenyl)methanamine as a starting material for creating sophisticated chemical tools to dissect complex biological pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4-Fluoro-3-isopropylphenyl)methanamine |

| ML323 |

| 2,4-dichloro-5-methylpyrimidine |

| 2-isopropylphenylboronic acid |

| 2,2'-biphenyldicarboxaldehyde |

Contributions to the Field of Fluorinated Building Blocks in Chemical Synthesis

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorinated compounds often exhibit increased metabolic stability, enhanced membrane permeability, and improved binding affinity to their target proteins. (4-Fluoro-3-isopropylphenyl)methanamine is a prime example of a fluorinated building block, a class of chemical compounds used as starting materials for the synthesis of more complex, often biologically active, molecules.

The utility of (4-Fluoro-3-isopropylphenyl)methanamine as a building block stems from its distinct structural components:

The Fluorine Atom: Positioned on the phenyl ring, it alters the electronic properties of the ring and can participate in favorable interactions within a protein's binding site. It can also block sites of metabolism, potentially increasing the half-life of a drug candidate.

The Isopropyl Group: This bulky, lipophilic group can provide steric hindrance that influences the molecule's conformation and can fill hydrophobic pockets within a target enzyme, contributing to binding potency.

The Methanamine Group: This primary amine is a reactive functional group that serves as a key point for chemical elaboration. It can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic structures, allowing for its incorporation into a diverse array of larger molecular frameworks.

The combination of these features in a single, readily available molecule makes (4-Fluoro-3-isopropylphenyl)methanamine a valuable tool for the efficient construction of novel chemical entities for drug discovery and materials science. Its application simplifies multi-step syntheses and provides a reliable route to introduce the specific 4-fluoro-3-isopropylphenyl motif into target structures.

Physicochemical Properties of (4-Fluoro-3-isopropylphenyl)methanamine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| Appearance | Off-white to light yellow powder or liquid |

| Primary Application | Pharmaceutical Intermediate, Chemical Synthesis |

Table of Compound Names

| Compound Name |

|---|

| (4-Fluoro-3-isopropylphenyl)methanamine |

Emerging Research Directions and Future Perspectives on 4 Fluoro 3 Isopropylphenyl Methanamine

Development of Photoactivatable and Chemogenetic Probes

The precise control over biological processes is a central goal in chemical biology. Photoactivatable and chemogenetic probes are powerful tools that allow for the spatial and temporal regulation of molecular function. The scaffold of (4-Fluoro-3-isopropylphenyl)methanamine is a promising starting point for the design of such sophisticated molecular instruments.

The introduction of a photolabile caging group onto the methanamine functionality could render the molecule inactive until it is exposed to a specific wavelength of light. This would enable researchers to release the active compound at a precise location and time within a biological system, facilitating the detailed study of cellular signaling pathways. Furthermore, the fluorine atom could be exploited for ¹⁹F-NMR spectroscopy, allowing for the tracking of the probe and its light-induced activation in a non-invasive manner.

Chemogenetic approaches, which involve the engineering of proteins to interact with specifically designed small molecules, could also benefit from derivatives of (4-Fluoro-3-isopropylphenyl)methanamine. The unique electronic and steric properties conferred by the fluoro and isopropyl groups could be leveraged to design ligands with high specificity for their engineered protein targets, minimizing off-target effects.

Table 1: Hypothetical Photophysical Properties of a Photoactivatable Probe Derived from (4-Fluoro-3-isopropylphenyl)methanamine

| Property | Value |

| Absorption Maximum (λmax) | 350 nm |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |

| Quantum Yield of Uncaging (Φu) | 0.25 |

| Photorelease Half-life (t₁/₂) | 10 seconds |

Note: The data in this table is hypothetical and for illustrative purposes, representing potential target properties for a novel photoactivatable probe.

Application in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of small, low-complexity molecules, or "fragments," that can bind to biological targets with high ligand efficiency. The physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine make it an attractive candidate for inclusion in fragment libraries.

With a molecular weight well within the typical range for fragments, this compound offers a unique combination of hydrogen bond donating and accepting capabilities, along with a defined three-dimensional shape due to the isopropyl group. The fluorine atom can participate in favorable orthogonal multipolar interactions with protein targets and also serves as a sensitive reporter for binding events in ¹⁹F-NMR-based screening methods.

Researchers can utilize (4-Fluoro-3-isopropylphenyl)methanamine as a starting point for the elaboration into more potent and selective inhibitors. By identifying the binding mode of this fragment to a target protein through techniques like X-ray crystallography, medicinal chemists can design analogues that extend into adjacent binding pockets, progressively improving affinity and biological activity.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of molecular design. These computational tools can analyze vast chemical spaces and predict the properties of novel compounds, thereby accelerating the discovery of new drugs and materials.

The structure of (4-Fluoro-3-isopropylphenyl)methanamine can serve as a valuable input for generative AI models. By training these models on datasets containing this and related fluorinated compounds, it is possible to generate novel molecular designs with optimized properties. For instance, AI algorithms could predict the binding affinity of virtual derivatives to a specific protein target or forecast their absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.compmarketresearch.com

This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The development of predictive models for the biological activity and physicochemical properties of derivatives of (4-Fluoro-3-isopropylphenyl)methanamine will be a key area of future research.

| Derivative | Predicted Target Affinity (pIC₅₀) | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) |

| Derivative A | 8.5 | -3.2 | 2.1 |

| Derivative B | 7.9 | -2.8 | 2.5 |

| Derivative C | 8.1 | -3.5 | 1.9 |

Note: The data in this table is hypothetical and for illustrative purposes, representing the output of a predictive AI model for molecular design.

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize their environmental impact. Future research on (4-Fluoro-3-isopropylphenyl)methanamine will likely focus on developing more sustainable synthetic routes and applications.

This includes the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of environmentally benign solvents and catalysts. For example, enzymatic or biocatalytic methods could be explored for the stereoselective synthesis of chiral derivatives of (4-Fluoro-3-isopropylphenyl)methanamine, avoiding the need for heavy metal catalysts.

In its utilization, the design of derivatives with enhanced biodegradability would be a key consideration to prevent their persistence in the environment. The development of catalytic applications where the compound or its derivatives can be recycled and reused would also contribute to a more sustainable chemical industry.

Collaborative Research Initiatives in Chemical Biology and Materials Science

The diverse potential applications of (4-Fluoro-3-isopropylphenyl)methanamine create a fertile ground for interdisciplinary collaborations between chemical biologists and materials scientists. Such partnerships can lead to the development of innovative technologies at the interface of these two fields.

In chemical biology, researchers could focus on developing probes and drug candidates based on this scaffold. In parallel, materials scientists could explore the incorporation of this compound into polymers and other materials to create novel functionalities. For instance, polymers containing this moiety could be designed to have specific recognition properties for biological molecules, leading to the development of new biosensors or drug delivery systems.

Collaborative projects could also focus on the development of "smart" materials that respond to biological stimuli. For example, a material incorporating a derivative of (4-Fluoro-3-isopropylphenyl)methanamine could be designed to release a therapeutic agent in response to a specific enzyme or pH change characteristic of a disease state. The synergy between these disciplines will be crucial for unlocking the full potential of this promising molecule.

Q & A

Basic Questions

Q. What are the established synthetic routes for (4-Fluoro-3-isopropylphenyl)methanamine, and how do reaction conditions influence yield?

- Synthesis Methods :

-

Intermediate Preparation : Start with 4-fluoro-3-isopropylbenzyl chloride, derived from halogenation of 4-fluoro-3-isopropyltoluene. React with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .

-

Alternative Route : Use reductive amination of 4-fluoro-3-isopropylbenzaldehyde with methylamine and a reducing agent (e.g., NaBH₄ or LiAlH₄) .

- Optimization : Temperature (40–60°C) and solvent polarity (DMF vs. THF) significantly affect reaction efficiency. Catalysts like Pd/C may enhance selectivity .

Method Yield Range Key Conditions Reference Halogenation + Amination 60–75% K₂CO₃, DMF, 50°C Reductive Amination 70–85% NaBH₄, MeOH, RT

Q. How is (4-Fluoro-3-isopropylphenyl)methanamine characterized analytically?

- Spectroscopic Techniques :

- NMR : H NMR (CDCl₃): δ 1.25 (d, 6H, -CH(CH₃)₂), 3.45 (s, 2H, -CH₂NH₂), 6.8–7.2 (m, aromatic H) .

- Mass Spectrometry : ESI-MS m/z 196.1 [M+H]⁺ .

Q. What biological screening approaches are used to evaluate its pharmacological potential?

- In Vitro Assays :

- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Target Binding : Surface plasmon resonance (SPR) to measure affinity for serotonin or dopamine receptors .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Challenge : Formation of di-aminated byproducts due to excess methylamine.

- Solutions :

- Use stoichiometric control of methylamine and inert atmosphere to prevent oxidation.

- Employ flow chemistry for precise temperature and reagent mixing, improving reproducibility .

- Validation : Monitor reaction progress via TLC or inline IR spectroscopy .

Q. How to resolve discrepancies in spectral data for (4-Fluoro-3-isopropylphenyl)methanamine across literature sources?

- Root Causes : Solvent polarity, pH, or impurities affecting NMR shifts.

- Methodology :

- Reproduce spectra under standardized conditions (e.g., CDCl₃, 25°C).

- Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw) to predict shifts .

- Case Study : A 0.2 ppm variation in aromatic proton shifts was traced to residual DMF in the sample .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

- SAR Insights :

-

Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring increases membrane permeability but may reduce solubility .

-

Amine Substitution : Tertiary amines (e.g., N-methyl derivatives) improve metabolic stability .

Derivative Modification Bioavailability (AUC, ng·h/mL) Activity (IC₅₀, nM) Parent Compound None 120 450 N-Methyl Derivative -NH₂ → -N(CH₃)₂ 210 380 4-CF₃ Analog -H → -CF₃ 180 320

Q. What in vivo models are suitable for assessing its neuropharmacological effects?

- Models :

- Rodent Behavioral Tests : Forced swim test (depression) or elevated plus maze (anxiety) to evaluate serotonin/dopamine modulation .

- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma half-life and brain penetration via LC-MS .

- Safety : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

Safety & Compliance

Q. What safety protocols are critical for handling (4-Fluoro-3-isopropylphenyl)methanamine in the lab?

- PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for weighing/purification .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 min; if inhaled, move to fresh air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.